molecular formula C12H14FNO2 B1490874 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid CAS No. 2092795-37-2

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Cat. No.: B1490874
CAS No.: 2092795-37-2
M. Wt: 223.24 g/mol
InChI Key: BTLVDHUOSDDUPZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (predicted):
    • Aromatic protons (C₆H₄): δ 7.2–8.1 ppm (multiplet, 4H).
    • Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet, 5H).
    • Fluoromethyl group (-CH₂F): δ 4.2–4.6 ppm (triplet, J = 47 Hz, 2H).
  • ¹³C NMR:
    • Carboxylic acid carbon: δ 170–175 ppm.
    • Aromatic carbons: δ 120–140 ppm.
    • Fluoromethyl carbon: δ 85–90 ppm (d, J = 160 Hz).

Infrared (IR) Spectroscopy

  • O-H stretch (carboxylic acid): 2500–3000 cm⁻¹ (broad).
  • C=O stretch: 1680–1720 cm⁻¹.
  • C-F stretch: 1100–1200 cm⁻¹.

UV-Vis Spectroscopy

The benzoic acid chromophore absorbs in the 270–290 nm range (π→π* transitions), with minor shifts due to the electron-withdrawing fluoromethyl group.

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLVDHUOSDDUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Conditions

Step Reagents & Conditions Notes
Nucleophilic substitution 2-halobenzoic acid + pyrrolidine Base: K2CO3 or NaH; solvent: DMF or THF; Temp: 80–120°C; Time: 12–24 h
Palladium-catalyzed amination 2-halobenzoic acid + pyrrolidine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP) Solvent: toluene or dioxane; Temp: 80–110°C; Time: 6–18 h

These methods yield 2-(pyrrolidin-1-yl)benzoic acid intermediates in moderate to high yields (70–90%) with subsequent purification by recrystallization or chromatography.

The introduction of the fluoromethyl group at the 3-position of the pyrrolidine ring can be achieved via several methods:

Direct Fluoromethylation Using Fluoromethylating Agents

  • Reagents: Fluoromethyl halides (e.g., fluoromethyl bromide or iodide), fluoromethyl sulfonates.
  • Conditions: Base (e.g., NaH or K2CO3), polar aprotic solvents (DMF, DMSO), low temperature to room temperature.
  • Mechanism: Nucleophilic substitution at the 3-position of the pyrrolidine ring, often requiring a pre-activated or deprotonated pyrrolidine.

This method requires regioselective activation of the 3-position, which can be challenging due to the ring's secondary amine and steric hindrance.

Fluorination of a Hydroxymethyl Intermediate

An alternative is to first synthesize 2-(3-(hydroxymethyl)pyrrolidin-1-yl)benzoic acid, followed by conversion of the hydroxymethyl group to fluoromethyl via fluorinating reagents such as:

  • Reagents: Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor.
  • Conditions: Anhydrous solvents (CH2Cl2, THF), low temperature (-78 to 0°C), inert atmosphere.
  • Yield: Typically moderate to high (60–85%).

This two-step approach provides better control over regioselectivity and functional group tolerance.

One-Pot Synthesis Approaches

Recent advances have demonstrated one-pot methods combining amide formation and pyrrolidine ring functionalization, which could be adapted for this compound:

  • Amide Formation: Activation of 2-aminobenzoic acid derivatives using carbonyldiimidazole (CDI) followed by pyrrolidine addition.
  • Cyclodehydration and Functionalization: Using triflic anhydride (Tf2O) mediated activation to induce cyclization and functional group installation.
  • Solvent: Tetrahydrofuran (THF) has been effective for these transformations.
  • Yields: 63–99% for related pyrrolidinyl benzoic acid derivatives.

This method offers high functional group tolerance and potential for scale-up.

Purification and Characterization

Purification is generally achieved by:

  • Recrystallization from ethanol/water mixtures.
  • Column chromatography using silica gel with hexane/ethyl acetate gradients.

Characterization techniques include:

Technique Purpose Typical Observations
HPLC (C18 column) Purity assessment Retention time consistent with standard
NMR (1H, 13C, 19F) Structural elucidation Characteristic chemical shifts for fluoromethyl and pyrrolidine protons
FT-IR Functional group confirmation Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-F stretch (1100–1250 cm⁻¹)
Mass Spectrometry Molecular weight confirmation Molecular ion peak at 259.22 g/mol

Summary Table of Key Preparation Methods

Method Reagents & Conditions Yield (%) Advantages Challenges
Nucleophilic substitution 2-halobenzoic acid + pyrrolidine, K2CO3, DMF, 100°C 70–90 Simple, well-established Requires halogenated precursors
Palladium-catalyzed amination Pd catalyst, ligand, toluene, 90°C 75–85 High selectivity Expensive catalysts
Direct fluoromethylation Fluoromethyl halides, base, DMF/DMSO, rt 40–60 One-step fluorination Regioselectivity issues
Fluorination of hydroxymethyl intermediate DAST or Deoxo-Fluor, CH2Cl2, -78°C to 0°C 60–85 Better control, high selectivity Requires extra synthetic step
One-pot amide formation and cyclodehydration CDI, pyrrolidine, Tf2O, THF, rt 63–99 High functional group tolerance Complex reaction setup

Research Findings and Notes

  • The fluoromethyl group is sensitive to harsh acidic or basic conditions; mild fluorinating agents and controlled temperatures are critical to avoid decomposition.
  • Steric hindrance at the 3-position of pyrrolidine can reduce reaction rates; elevated temperatures or longer reaction times may be necessary.
  • Use of inert atmosphere (argon or nitrogen) is recommended during fluorination steps to prevent oxidation.
  • Analytical monitoring by TLC, HPLC, and NMR is essential to optimize reaction times and yields.
  • The compound’s stability is enhanced by storing in amber vials at low temperatures (-20°C) under inert gas.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.

  • Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.

  • Substitution: The pyrrolidinyl ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often requiring the presence of a strong base.

Major Products Formed:

  • Oxidation: Benzene dicarboxylic acids.

  • Reduction: Methylated pyrrolidines.

  • Substitution: Substituted pyrrolidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential, particularly in the following areas:

  • Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease.
  • Anti-inflammatory Applications : It has been implicated in the modulation of inflammatory pathways, which could be beneficial for conditions such as rheumatoid arthritis and other autoimmune diseases. The compound's structure allows it to interact with key inflammatory mediators, potentially inhibiting their activity.
  • Antitumor Activity : Preliminary studies suggest that 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid may inhibit tumor growth by targeting specific cancer cell pathways.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups enable:

  • Synthesis of Heterocycles : The fluoromethyl and pyrrolidine moieties allow for the creation of various heterocyclic compounds that are important in drug discovery.
  • Development of Novel Materials : The compound can be used to design materials with specific chemical properties, which are useful in pharmaceuticals and industrial applications.

Biological Studies

The biological implications of this compound are significant:

  • Protein Interactions : Studies have shown that this compound interacts with biological macromolecules such as proteins and nucleic acids, providing insights into its mechanism of action at the molecular level.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePotential treatment for neurodegenerative diseases
Anti-inflammatoryModulation of inflammatory pathways
AntitumorInhibition of tumor growth

Table 2: Synthetic Applications

Application TypeDescriptionReference
Heterocycle SynthesisBuilding block for complex organic compounds
Material DevelopmentDesign of materials with specific properties

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of derivatives of this compound found that certain analogs significantly reduced neuronal cell death in vitro models exposed to oxidative stress. This suggests potential utility in developing treatments for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in human cell lines. This highlights its potential role in managing inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid and related compounds from the evidence:

Compound Name Key Structural Features Biological/Physicochemical Properties References
This compound Benzoic acid + 3-fluoromethyl-pyrrolidine Likely enhanced metabolic stability due to fluorine; potential enzyme/receptor targeting.
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (9) Benzoic acid + pyrrolidine + nitro group at 5-position Tested as IspD enzyme inhibitor in MEP pathway; moderate yield (59%) and activity.
2-(3-Hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid Benzoic acid + 3-hydroxypyrrolidine + trifluoromethyl at 5-position Higher polarity due to hydroxyl group; trifluoromethyl enhances electron-withdrawing effects.
XEN445 (1515856-92-4) Benzoic acid + 3-(pyridin-2-ylmethoxy)pyrrolidine + trifluoromethyl at 5-position Endothelial lipase inhibitor; chirality (S-configuration) critical for activity.
(S)-2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)methanone Benzoic acid derivative + triazole + dimethoxybenzyl-pyrrolidine Dual orexin receptor antagonist; high enantiomeric purity (>99:1 er) and LC-HRMS confirmation.
AK-2305 Phosphonic acid + dimethylamino-pyrrolidine + naphthalene STAT5 PROTAC degrader; complex synthesis with phosphonic acid moiety for enhanced binding.

Key Observations :

Fluorine vs.

Pyrrolidine Modifications : Substitutions at the pyrrolidine 3-position (e.g., hydroxypyrrolidine in vs. fluoromethyl in the target compound) significantly alter solubility and target engagement. Hydroxyl groups increase polarity but may reduce blood-brain barrier penetration.

Synthetic Feasibility : Compounds like 5-nitro derivatives (e.g., compound 9 in ) are synthesized via straightforward coupling reactions (59% yield), whereas advanced analogs like AK-2305 require multi-step protocols with specialized reagents .

Chirality : Enantiomeric purity (>99:1 er in ) is critical for receptor-targeted compounds, suggesting that the stereochemistry of the pyrrolidine ring in the target compound must be rigorously controlled.

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14FNO2
  • CAS Number : 2092795-37-2

The presence of a fluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Receptor Binding : The fluorinated structure increases binding affinity to various receptors, potentially modulating signaling pathways that regulate cellular functions.
  • Enzyme Interaction : It may inhibit enzymes involved in metabolic processes, contributing to its therapeutic effects.

Pharmacological Studies

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Evidence points to potential analgesic properties suitable for pain management therapies.
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Related compounds have shown promising DPP-IV inhibitory activity, which is crucial for managing type 2 diabetes by regulating glucose levels.

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • In Vivo Efficacy : In oral glucose tolerance tests on ICR mice, derivatives demonstrated significant efficacy in lowering blood glucose levels without adverse effects on cardiac ion channels (hERG), suggesting a favorable safety profile.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4,4-DifluoropiperidineC5H8F2NSimple piperidine derivative with fluorine substituents
2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrroleC14H17F2NContains a benzyl group enhancing lipophilicity
rac-(3aR,6aS)-4,4-difluoro-2-nitroso-octahydrocyclopenta[c]pyrroleC8H9F2N2ONitroso group introduces unique reactivity

These compounds share structural similarities but differ in their specific applications and biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, a similar pyrrolidine-substituted benzoic acid derivative was synthesized by reacting 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Key factors include:

  • Temperature control : Elevated temperatures (e.g., 150°C) accelerate reaction rates but may increase side products.
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of amines.
  • Purification : Washing with ammonium chloride removes unreacted reagents, and drying over MgSO₄ ensures anhydrous conditions. Yield optimization (e.g., 93% in a related synthesis) requires precise stoichiometry .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Peaks at δ 3.30–3.33 ppm (m, 4H) and δ 1.96–1.99 ppm (m, 4H) correspond to pyrrolidine protons, while aromatic protons appear between δ 6.75–7.61 ppm in DMSO-d₆ .
  • LCMS/HPLC : Purity assessment (e.g., >95%) via reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally similar benzoic acid derivatives .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 311.1 for a fluorinated analog) confirm molecular weight .

Q. What are the primary applications of this compound in biochemical research?

  • Methodology : The fluoromethyl-pyrrolidine moiety enhances metabolic stability and membrane permeability, making it suitable for:

  • Protein interaction studies : As a competitive inhibitor in enzyme assays (e.g., kinase or protease targets) .
  • Probe development : Fluoroaromatic cores are used in fluorescence polarization assays to monitor binding events .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl groups) impact bioactivity and binding affinity?

  • Methodology :

  • SAR studies : Trifluoromethyl groups (e.g., in 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) increase lipophilicity (logP) but may reduce solubility. Fluoromethyl groups balance polarity and metabolic stability .
  • Binding assays : Competitive radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity shifts. For example, a 10-fold increase in IC₅₀ was observed when replacing trifluoromethyl with fluoromethyl in protease inhibitors .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Reproducibility checks : Validate assay conditions (e.g., pH, temperature, buffer composition). For instance, discrepancies in IC₅₀ values may arise from differences in DMSO concentration during screening .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives .

Q. What computational approaches predict physicochemical properties and metabolic pathways?

  • Methodology :

  • ACD/Labs Percepta : Predicts logP, pKa, and solubility. For example, a related fluorobenzoic acid derivative showed a predicted logP of 2.1, correlating with experimental partitioning data .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or β-secretase) to rationalize activity trends .

Q. What analytical strategies detect and quantify impurities in synthesized batches?

  • Methodology :

  • HPLC-UV/HRMS : Identify impurities (e.g., unreacted precursors or dehalogenated byproducts) using gradient elution (C18 column, 0.1% formic acid in acetonitrile/water) .
  • Reference standards : Compare retention times and MS/MS fragmentation patterns with certified impurities (e.g., benzoic acid derivatives listed in pharmacopeial guidelines) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC; fluorinated analogs showed <5% degradation under inert atmospheres .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid
Reactant of Route 2
2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

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